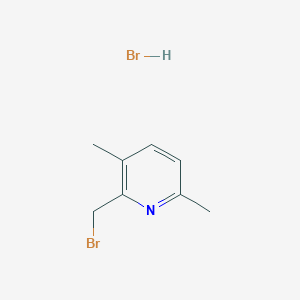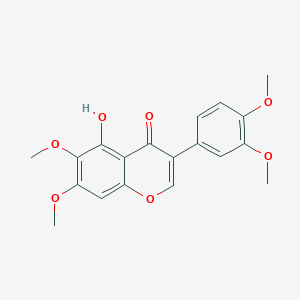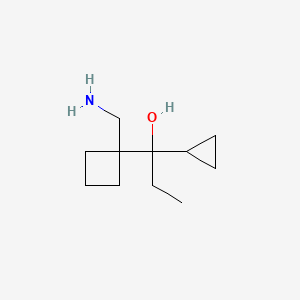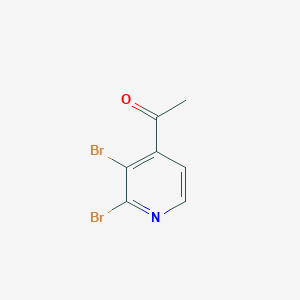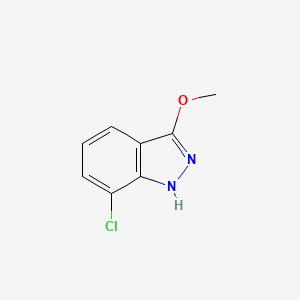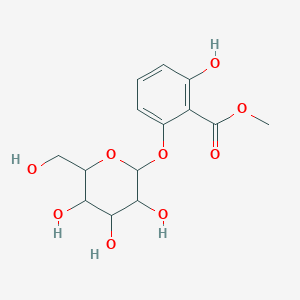
1-(Cinnolin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cinnolin-7-yl)ethanone is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The structure of this compound consists of a cinnoline ring attached to an ethanone group. Cinnoline derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-7-yl)ethanone can be synthesized through various synthetic routes. One common method involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent containing a catalytic amount of concentrated hydrochloric acid . The reaction mixture is typically boiled under reflux for several hours, followed by cooling and isolation of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cinnolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The cinnoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cinnoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Cinnolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom. Isoquinoline derivatives have been studied for their potential therapeutic applications.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness: 1-(Cinnolin-7-yl)ethanone is unique due to its specific structure and the presence of the cinnoline ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-cinnolin-7-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-3-2-8-4-5-11-12-10(8)6-9/h2-6H,1H3 |
Clé InChI |
OGJJTUYBAVJIJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



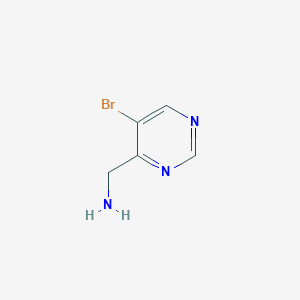
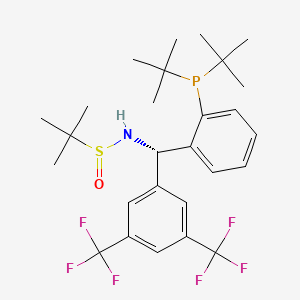
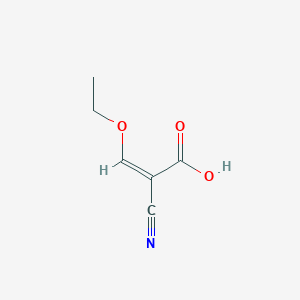
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)


